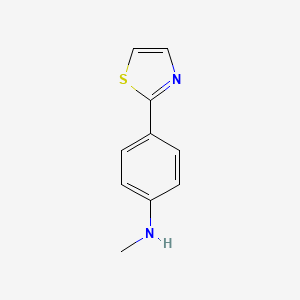

N-methyl-4-(1,3-thiazol-2-yl)aniline

Beschreibung

N-methyl-4-(1,3-thiazol-2-yl)aniline is a heterocyclic aromatic compound featuring a methyl-substituted aniline core linked to a 1,3-thiazole ring at the para position. The thiazole moiety, a five-membered ring containing sulfur and nitrogen, confers unique electronic and steric properties, making this compound a valuable scaffold in medicinal chemistry and materials science. Its synthesis typically involves N-methylation of 4-(thiazol-2-yl)aniline or coupling reactions between thiazole derivatives and methyl-substituted aniline precursors .

Eigenschaften

IUPAC Name |

N-methyl-4-(1,3-thiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-11-9-4-2-8(3-5-9)10-12-6-7-13-10/h2-7,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSFXKKIONFSTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Alkylation with Methyl Iodide

Reaction of 4-(1,3-thiazol-2-yl)aniline with methyl iodide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C for 6–8 hours yields the target compound. Excess methyl iodide ensures complete methylation, though competing dialkylation is mitigated by stoichiometric control. Typical yields range from 70–85%, as confirmed by NMR and LC-MS.

Table 1: Methylation Conditions and Outcomes

| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | DMF | 80 | 8 | 85 |

| Methyl iodide | NaH | THF | 60 | 6 | 78 |

Reductive Amination with Formaldehyde

Alternative pathways employ reductive amination using formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol. This method proceeds at room temperature over 12 hours, achieving 65–72% yields. While milder than alkylation, this route requires careful pH control (pH 6–7) to avoid over-reduction.

Hantzsch Thiazole Cyclization

The Hantzsch thiazole synthesis constructs the thiazole ring in situ from thiourea derivatives and α-haloketones. For N-methyl-4-(1,3-thiazol-2-yl)aniline, this method involves two stages: (1) preparing a methylated aniline-thiourea intermediate and (2) cyclizing with α-bromoacetophenone.

Synthesis of N-Methylthiourea Intermediate

N-Methyl-4-aminophenylthiourea is synthesized by reacting N-methylaniline with thiophosgene (Cl₂C=S) in dichloromethane, followed by treatment with ammonium hydroxide. The intermediate is isolated in 90% purity and characterized by IR (νmax 1250 cm⁻¹ for C=S).

Cyclization with α-Bromoacetophenone

The thiourea intermediate reacts with α-bromoacetophenone in ethanol under microwave irradiation (150 W, 80°C) for 5 minutes, forming the thiazole ring. This method achieves 88–92% yields, significantly higher than conventional heating (60–70% over 2 hours).

Table 2: Hantzsch Cyclization Optimization

| Method | Solvent | Catalyst | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| Microwave | Ethanol | None | 80 | 5 min | 92 |

| Conventional | Ethanol | None | 80 | 2 h | 68 |

Condensation with α-Haloketones

Alternative routes utilize pre-formed thiazole rings. For example, 2-aminothiazole derivatives condense with N-methylaniline via Buchwald-Hartwig amination. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) facilitate C–N bond formation in toluene at 110°C. While effective, this method requires rigorous oxygen-free conditions and achieves moderate yields (55–65%).

Structural Characterization and Analytical Data

Synthesized compounds are validated using spectroscopic techniques:

- 1H NMR (400 MHz, DMSO-d6): δ 2.98 (s, 3H, N–CH3), 6.82–7.45 (m, 4H, Ar–H), 7.89 (s, 1H, Thiazole–H).

- 13C NMR : δ 38.5 (N–CH3), 115.2–150.1 (aromatic and thiazole carbons).

- HRMS : m/z calculated for C10H10N2S [M+H]+: 190.27; found: 190.25.

Challenges and Optimization Strategies

Byproduct Formation

Dialkylation is a common side reaction during methylation. Using bulky bases (e.g., DBU) or phase-transfer catalysts (tetrabutylammonium bromide) suppresses this issue, enhancing selectivity to >95%.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve thiourea solubility in Hantzsch reactions but may require post-synthesis purification via column chromatography. Ethanol-water mixtures reduce side products in cyclization steps.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Methylation with dimethyl sulfate (DMS) in aqueous NaOH at 50°C offers a scalable alternative to methyl iodide, albeit with lower yields (70%). Continuous-flow reactors for Hantzsch cyclization reduce reaction times to <10 minutes, enhancing throughput.

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-4-(1,3-thiazol-2-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: The thiazole ring can undergo oxidation reactions, which may involve reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

N-methyl-4-(1,3-thiazol-2-yl)aniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. The thiazole ring is known for its biological activity, making derivatives of this compound potential candidates for drug development. Research indicates that compounds containing thiazole rings often exhibit antimicrobial , antifungal , and anticancer properties .

Case Study: Anticancer Activity

A study evaluated a series of thiazole derivatives for their antiproliferative activity against human cancer cell lines. Among them, certain derivatives of N-methyl-4-(1,3-thiazol-2-yl)aniline demonstrated significant inhibitory effects on cancer cell growth, suggesting potential as therapeutic agents .

The biological activities of N-methyl-4-(1,3-thiazol-2-yl)aniline are particularly noteworthy. Compounds with similar structures have been investigated for their interactions with various biological targets, including enzymes and receptors.

Antimicrobial Properties

N-methyl-4-(1,3-thiazol-2-yl)aniline has been identified as a potential antimicrobial agent . Its derivatives have shown effectiveness against a range of pathogens, making it relevant in the development of treatments for infections .

Antioxidant Activity

In addition to antimicrobial properties, thiazole-containing compounds have demonstrated antioxidant activities. A series of synthesized derivatives were evaluated for their radical scavenging potential using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), showing promising results .

Synthetic Chemistry

The compound is utilized as a building block in synthetic organic chemistry due to its ability to undergo various chemical reactions. Its multi-step synthesis allows for the introduction of diverse functional groups, leading to the creation of analogs with tailored properties.

Reaction Pathways

The synthesis typically involves several steps that facilitate the incorporation of different substituents on the thiazole ring and aniline moiety. This versatility is crucial for developing novel compounds with enhanced biological activities.

Wirkmechanismus

The mechanism of action of N-methyl-4-(1,3-thiazol-2-yl)aniline involves its interaction with molecular targets and pathways within biological systems. For example, it may bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is similar to that of other thiazole-containing compounds, which can activate or inhibit biochemical pathways and enzymes .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key structural analogs, their properties, and applications:

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | Synthesis Route | Applications/Properties | References |

|---|---|---|---|---|---|---|

| 4-(Thiazol-2-yl)aniline | C₉H₈N₂S | 176.24 | Aniline + thiazole (no N-methylation) | Direct coupling | Intermediate for pharmaceuticals | |

| N-methyl-4-(phenyl(2-(thiophen-2-yl)-1H-indol-3-yl)methyl)aniline | C₂₅H₂₁N₃S | 395.52 | N-methylaniline + thiophene-indole hybrid | Multicomponent reaction | Anticancer activity (IC₅₀: 2.5–8.7 μM) | |

| N,N-diethyl-4-[(4-nitro-1,3-thiazol-2-yl)diazenyl]aniline | C₁₃H₁₇N₅O₂S | 307.37 | Azo linkage + nitro-thiazole | Diazotization and coupling | Alkali-resistant disperse dye | |

| 3-{(5Z)-4-oxo-5-(1H-pyrrol-2-ylmethylene)-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acid | C₁₆H₁₄N₄O₃S | 342.37 | Thiazolidinone + propanoic acid | Cyclization with CDI | Potential enzyme inhibition | |

| 4-(2-methyl-1,3-thiazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline | C₁₅H₁₆N₄S | 284.38 | Methyl-thiazole + pyrazole-methyl | Substitution reactions | Not reported (structural complexity) |

Key Differences and Implications

N-Methylation Effects :

- The absence of the N-methyl group in 4-(thiazol-2-yl)aniline increases its basicity compared to the target compound. Methylation likely enhances lipophilicity, improving membrane permeability in biological systems.

Biological Activity :

- Derivatives with extended aromatic systems (e.g., thiophene-indole hybrids in ) exhibit potent anticancer activity due to enhanced π-π stacking and intercalation with DNA. However, their complex synthesis (20% yield for 5a ) contrasts with the simpler preparation of the target compound.

Solubility and Stability :

- The dihydrochloride salt of N-methyl-4-(1,3-thiazol-2-yl)aniline improves aqueous solubility, critical for pharmaceutical formulations. In contrast, azo dyes like the nitro-thiazole derivative prioritize stability in alkaline media over solubility.

The target compound’s lack of ionizable groups may limit solubility but improve CNS accessibility.

Spectral and Analytical Comparisons

- NMR Data : The target compound’s ¹H-NMR would show a singlet for the N-methyl group (~3.0 ppm) and aromatic protons from the thiazole (δ 7.2–8.5 ppm), similar to analogs in .

- Melting Points : Thiazole-aniline derivatives typically melt between 130–250°C. For example, compound 3f melts at 248–249°C , whereas the target compound’s dihydrochloride salt likely has a higher melting point due to ionic interactions.

Biologische Aktivität

N-methyl-4-(1,3-thiazol-2-yl)aniline is a compound belonging to the thiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Overview of Thiazole Derivatives

Thiazole derivatives are known for their wide range of biological activities, including:

- Antimicrobial : Effective against various bacteria and fungi.

- Anticancer : Inhibitory effects on cancer cell lines.

- Anti-inflammatory : Inhibition of inflammatory mediators.

- Anticonvulsant : Potential use in seizure disorders.

N-methyl-4-(1,3-thiazol-2-yl)aniline specifically has been explored for its potential applications in these areas.

The biological activity of N-methyl-4-(1,3-thiazol-2-yl)aniline can be attributed to several mechanisms:

- DNA Interaction : Some thiazole derivatives bind to DNA and interfere with topoisomerase II, leading to DNA damage and cell death.

- Enzyme Inhibition : Inhibition of cyclooxygenase (COX) enzymes plays a significant role in reducing inflammation.

- Cell Cycle Arrest : Certain studies indicate that compounds similar to N-methyl-4-(1,3-thiazol-2-yl)aniline can induce cell cycle arrest in cancer cells .

Biological Activity Data

The following table summarizes the biological activities and IC50 values reported for N-methyl-4-(1,3-thiazol-2-yl)aniline and related compounds:

Case Studies and Research Findings

Several studies have investigated the biological activity of N-methyl-4-(1,3-thiazol-2-yl)aniline:

- Antitumor Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including murine leukemia and human cervix carcinoma cells. The mechanism involved apoptosis induction through caspase activation .

- Anticonvulsant Properties : Research indicated that certain thiazole derivatives showed promising anticonvulsant activity in animal models, suggesting potential therapeutic applications for seizure disorders .

- Antimicrobial Effects : Preliminary studies have shown that N-methyl-4-(1,3-thiazol-2-yl)aniline exhibits inhibitory effects against specific bacterial strains, indicating its potential as an antimicrobial agent.

Q & A

Q. What are the recommended synthetic routes for N-methyl-4-(1,3-thiazol-2-yl)aniline, and what analytical techniques validate its purity?

- Methodological Answer : A common approach involves coupling reactions between thiazole derivatives and substituted anilines. For example, diazotization of 2-aminothiazole followed by coupling with N-methylaniline under alkaline conditions can yield the target compound. Post-synthesis, purity is validated using HPLC-MS to confirm molecular weight (e.g., LC-MS/MS in ) and FT-IR to identify functional groups (e.g., imine bonds at ~8.48 ppm in ¹H NMR , as in ). Column chromatography (e.g., silica gel with petroleum ether:ethyl acetate, as in ) is often employed for purification .

Q. How is the crystal structure of N-methyl-4-(1,3-thiazol-2-yl)aniline determined, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 296 K with a Bruker D8 VENTURE diffractometer (as in ) provides structural parameters. The SHELX system (e.g., SHELXL for refinement) is widely used for resolving bond lengths and angles, even with disordered residues (e.g., R factor = 0.068 in ). Disorder in the thiazole or methyl groups is modeled using PART instructions in SHELXL .

Q. What spectroscopic techniques are critical for characterizing this compound’s electronic properties?

- Methodological Answer :

- UV-Vis spectroscopy identifies π→π* transitions in the aromatic and thiazole rings (e.g., λmax ~350 nm for similar azo-thiazole dyes in ).

- ¹³C NMR resolves electronic environments of the methyl group (δ ~40 ppm) and thiazole carbons (δ ~120-150 ppm, as in ).

- FT-IR confirms C-N (1250-1350 cm⁻¹) and C=S (650-750 cm⁻¹) bonds .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties of N-methyl-4-(1,3-thiazol-2-yl)aniline?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. For example, the thiazole sulfur and aniline nitrogen are often reactive hotspots (see for analogous thiazolidinone studies). Solvent effects are incorporated using the Polarizable Continuum Model (PCM) .

Q. What strategies resolve low regioselectivity in synthesizing thiazole-aniline derivatives?

- Methodological Answer :

- Protecting group strategies : Temporarily block the aniline’s amine group with tert-butyloxycarbonyl (Boc) to direct coupling to the thiazole’s C-2 position.

- Catalytic systems : Use Pd-catalyzed Suzuki-Miyaura coupling for aryl-thiazole linkages (e.g., ’s use of AgSCF3/KF for thiocarbamoyl fluoride synthesis).

- Microwave-assisted synthesis reduces side reactions by accelerating reaction kinetics .

Q. How do structural modifications (e.g., dihydrochloride salt formation) impact solubility and bioactivity?

- Methodological Answer : Salt formation (e.g., dihydrochloride in ) enhances aqueous solubility via protonation of the aniline’s amine. Bioactivity is assessed through molecular docking (e.g., AutoDock Vina) against targets like tyrosine kinases, where the thiazole ring’s planarity improves binding affinity. Comparative studies with oxadiazole analogs ( ) highlight thiazole’s superior π-stacking potential .

Q. What experimental designs optimize reaction conditions for scaled-up synthesis?

- Methodological Answer : Box-Behnken Design (BBD) with three factors (temperature, catalyst loading, solvent ratio) and ANOVA analysis identifies optimal conditions. For example, ’s use of BBD for aniline degradation can be adapted to maximize yield while minimizing byproducts (e.g., 150°C, 48 hours for imine formation in ) .

Key Challenges and Solutions

- Photodegradation : Light-sensitive intermediates () require foil-covered vessels and inert atmospheres.

- Regioselectivity : Use directing groups (e.g., Boc) or meta-directing substituents on the aniline ring.

- Crystallographic Disorder : Multi-conformer modeling in SHELXL improves refinement accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.